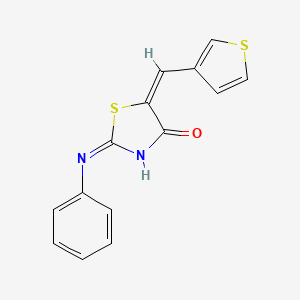![molecular formula C18H21NO2 B6076673 2-[(cyclopentylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6076673.png)
2-[(cyclopentylamino)methylene]-5-phenyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(cyclopentylamino)methylene]-5-phenyl-1,3-cyclohexanedione (CPMPC) is a chemical compound that has gained attention for its potential applications in various fields of scientific research. This molecule is a derivative of cyclohexanedione, which is a cyclic diketone. CPMPC has been synthesized using various methods and has shown promising results in research studies.
Mecanismo De Acción
The mechanism of action of 2-[(cyclopentylamino)methylene]-5-phenyl-1,3-cyclohexanedione is not fully understood. However, it is believed that the cyclopentylamino group in 2-[(cyclopentylamino)methylene]-5-phenyl-1,3-cyclohexanedione is responsible for its metal ion binding properties. The binding of metal ions to 2-[(cyclopentylamino)methylene]-5-phenyl-1,3-cyclohexanedione leads to a change in its fluorescence properties, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
2-[(cyclopentylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been shown to have no significant biochemical or physiological effects on living organisms. However, its metal ion binding properties make it a potential candidate for developing new diagnostic and therapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[(cyclopentylamino)methylene]-5-phenyl-1,3-cyclohexanedione in lab experiments is its high selectivity for copper ions. This makes it a useful tool for detecting copper ions in biological samples. However, one of the limitations of using 2-[(cyclopentylamino)methylene]-5-phenyl-1,3-cyclohexanedione is its potential toxicity to living organisms. Therefore, caution should be exercised when handling this compound.
Direcciones Futuras
There are several future directions for research on 2-[(cyclopentylamino)methylene]-5-phenyl-1,3-cyclohexanedione. One potential area of research is the development of new fluorescent probes based on 2-[(cyclopentylamino)methylene]-5-phenyl-1,3-cyclohexanedione for detecting other metal ions. Another area of research is the synthesis of new derivatives of 2-[(cyclopentylamino)methylene]-5-phenyl-1,3-cyclohexanedione with improved metal ion binding properties. Additionally, further studies are needed to determine the potential toxicity of 2-[(cyclopentylamino)methylene]-5-phenyl-1,3-cyclohexanedione and its derivatives in living organisms.
Conclusion:
In conclusion, 2-[(cyclopentylamino)methylene]-5-phenyl-1,3-cyclohexanedione is a promising compound that has potential applications in various fields of scientific research. Its metal ion binding properties make it a useful tool for detecting copper ions in biological samples. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 2-[(cyclopentylamino)methylene]-5-phenyl-1,3-cyclohexanedione involves the reaction of cyclopentanone, benzaldehyde, and malononitrile in the presence of ammonium acetate, followed by the addition of sodium acetate and acetic anhydride. The resulting product is then purified using recrystallization techniques. This method has been reported to yield high purity and good yields of 2-[(cyclopentylamino)methylene]-5-phenyl-1,3-cyclohexanedione.
Aplicaciones Científicas De Investigación
2-[(cyclopentylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research is its use as a fluorescent probe for detecting metal ions. 2-[(cyclopentylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been shown to selectively bind to copper ions and exhibit fluorescence, making it a useful tool for detecting copper ions in biological samples.
Propiedades
IUPAC Name |
2-(cyclopentyliminomethyl)-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c20-17-10-14(13-6-2-1-3-7-13)11-18(21)16(17)12-19-15-8-4-5-9-15/h1-3,6-7,12,14-15,20H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMQOJKGYSPFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclopentylamino)methylidene]-5-phenylcyclohexane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6076613.png)

![2-chloro-4-(5-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6076633.png)

![3-[2-(3-methoxyphenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B6076647.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-({[3-(3-pyridinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6076651.png)
![2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6076658.png)

![2-[4-(4-methylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6076668.png)
![(2-fluoro-4-biphenylyl){1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6076676.png)
![2-[1-(4-ethoxybenzyl)-4-(3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6076681.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6076688.png)
![4-methyl-2-(1-methyl-2-phenylethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B6076696.png)
